molecular formula C14H10N2O B11880656 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B11880656
M. Wt: 222.24 g/mol
InChI Key: ZWYYFFSHJKUYHA-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a malononitrile group attached to an indene ring system, which is further substituted with dimethyl and oxo groups. It is known for its electron-withdrawing properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 5,6-dimethyl-2,3-dihydro-1H-inden-3-one with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, pyridine, sodium hydroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

  • Substituted alkenes (from Knoevenagel condensation)
  • Alcohols or amines (from reduction)
  • Substituted derivatives (from nucleophilic substitution)

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is primarily based on its electron-withdrawing properties. This characteristic allows it to participate in charge transfer processes, which are crucial for its role in organic photovoltaics and other electronic applications. The compound can interact with various molecular targets, including electron-rich species, facilitating the formation of charge-transfer complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dimethyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of dimethyl groups enhances its stability and makes it a valuable building block for the synthesis of advanced materials and bioactive compounds .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-(5,6-dimethyl-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C14H10N2O/c1-8-3-12-11(10(6-15)7-16)5-14(17)13(12)4-9(8)2/h3-4H,5H2,1-2H3

InChI Key

ZWYYFFSHJKUYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CC2=C(C#N)C#N

Origin of Product

United States

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